molecular formula C10H9NaO5S B1603757 Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate CAS No. 610801-82-6

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate

Cat. No. B1603757
M. Wt: 264.23 g/mol
InChI Key: YFOZOXMGDDAUFU-IPZCTEOASA-M
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Description

“Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate” appears to be a sodium salt of a sulfonic acid derivative. The “(E)” indicates the geometry of the double bond in the molecule, where the highest priority groups are on opposite sides of the double bond.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzenesulfonic acid with a suitable methoxy-oxopropenyl compound in the presence of a base to form the sodium salt.



Molecular Structure Analysis

The molecular structure would likely feature a benzene ring (a six-membered ring of carbon atoms) with a sulfonate group (-SO3-) and a methoxy-oxopropenyl group attached.



Chemical Reactions Analysis

As a sulfonate, this compound would likely be a good leaving group in nucleophilic substitution reactions. The presence of the double bond in the methoxy-oxopropenyl group could also allow for addition reactions.



Physical And Chemical Properties Analysis

As a sodium salt, this compound would likely be soluble in water. The presence of the benzene ring might give it some solubility in organic solvents as well.


Safety And Hazards

Without specific information, it’s hard to say, but as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could explore the potential uses of this compound in various fields, such as organic synthesis, materials science, or medicinal chemistry.


Please consult with a professional chemist or a reliable source for more accurate and detailed information. This analysis is based on the structure of the compound’s name and general chemical principles, and may not be entirely accurate for this specific compound.


properties

IUPAC Name

sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZOXMGDDAUFU-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609765
Record name Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate

CAS RN

610801-82-6
Record name Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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